molecular formula C7H6N2O2 B11757774 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one

Cat. No.: B11757774
M. Wt: 150.13 g/mol
InChI Key: WVKIKRMUOXKCDC-UHFFFAOYSA-N
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Description

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is an organic compound that features a fused pyrrole and pyridine ring system. This compound is notable for its potential biological activities and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide under basic conditions . This reaction yields the desired compound through a series of oxidation steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridines.

Scientific Research Applications

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is unique due to its specific hydroxylation pattern, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-hydroxy-1,7-dihydropyrrolo[2,3-b]pyridin-6-one

InChI

InChI=1S/C7H6N2O2/c10-5-3-6(11)9-7-4(5)1-2-8-7/h1-3H,(H3,8,9,10,11)

InChI Key

WVKIKRMUOXKCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)O

Origin of Product

United States

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